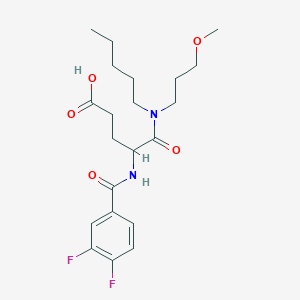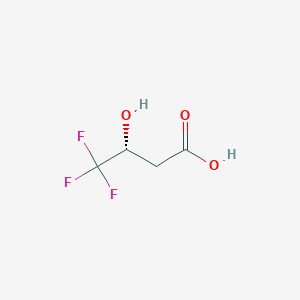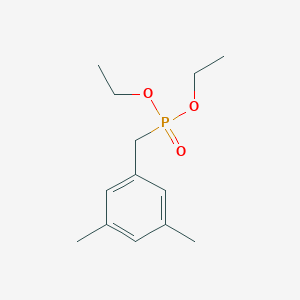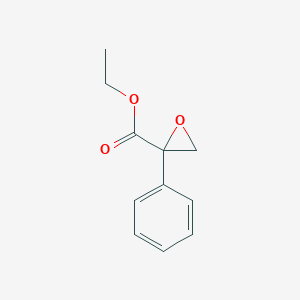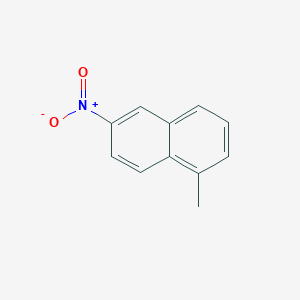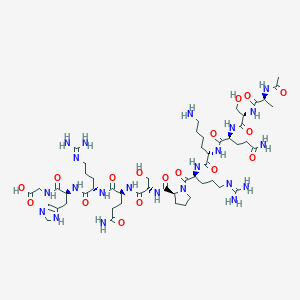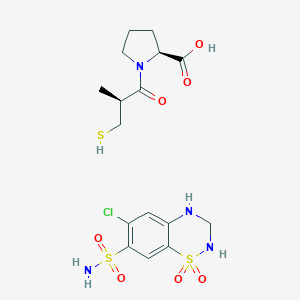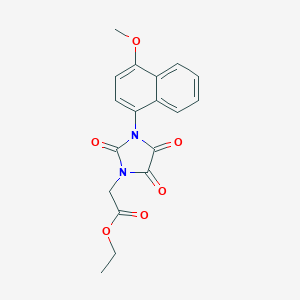![molecular formula C20H20N2S B034985 N,1-diphenyl-3,6,7,8-tetrahydro-2H-cyclopenta[e][1,4]thiazepin-5-imine CAS No. 104672-80-2](/img/structure/B34985.png)
N,1-diphenyl-3,6,7,8-tetrahydro-2H-cyclopenta[e][1,4]thiazepin-5-imine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,1-diphenyl-3,6,7,8-tetrahydro-2H-cyclopenta[e][1,4]thiazepin-5-imine, also known as DPTH, is a heterocyclic compound that has been of interest to the scientific community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
N,1-diphenyl-3,6,7,8-tetrahydro-2H-cyclopenta[e][1,4]thiazepin-5-imine has been investigated for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, N,1-diphenyl-3,6,7,8-tetrahydro-2H-cyclopenta[e][1,4]thiazepin-5-imine has been shown to exhibit antitumor, anticonvulsant, and antidepressant activities. In material science, N,1-diphenyl-3,6,7,8-tetrahydro-2H-cyclopenta[e][1,4]thiazepin-5-imine has been used as a building block for the synthesis of novel materials with unique properties. In organic synthesis, N,1-diphenyl-3,6,7,8-tetrahydro-2H-cyclopenta[e][1,4]thiazepin-5-imine has been used as a starting material for the synthesis of various heterocyclic compounds.
Mecanismo De Acción
The mechanism of action of N,1-diphenyl-3,6,7,8-tetrahydro-2H-cyclopenta[e][1,4]thiazepin-5-imine is not fully understood, but it is believed to involve the modulation of neurotransmitter systems in the brain. N,1-diphenyl-3,6,7,8-tetrahydro-2H-cyclopenta[e][1,4]thiazepin-5-imine has been shown to bind to the GABA-A receptor, which is involved in the regulation of anxiety and seizure activity. N,1-diphenyl-3,6,7,8-tetrahydro-2H-cyclopenta[e][1,4]thiazepin-5-imine has also been shown to inhibit the reuptake of serotonin and norepinephrine, which are neurotransmitters involved in the regulation of mood and emotion.
Efectos Bioquímicos Y Fisiológicos
N,1-diphenyl-3,6,7,8-tetrahydro-2H-cyclopenta[e][1,4]thiazepin-5-imine has been shown to have various biochemical and physiological effects. In vitro studies have shown that N,1-diphenyl-3,6,7,8-tetrahydro-2H-cyclopenta[e][1,4]thiazepin-5-imine inhibits the growth of cancer cells and induces apoptosis. In vivo studies have shown that N,1-diphenyl-3,6,7,8-tetrahydro-2H-cyclopenta[e][1,4]thiazepin-5-imine has anticonvulsant and antidepressant activities. N,1-diphenyl-3,6,7,8-tetrahydro-2H-cyclopenta[e][1,4]thiazepin-5-imine has also been shown to have anxiolytic effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N,1-diphenyl-3,6,7,8-tetrahydro-2H-cyclopenta[e][1,4]thiazepin-5-imine in lab experiments is its relatively simple synthesis method. N,1-diphenyl-3,6,7,8-tetrahydro-2H-cyclopenta[e][1,4]thiazepin-5-imine can be synthesized using readily available starting materials and standard laboratory equipment. However, one of the limitations of using N,1-diphenyl-3,6,7,8-tetrahydro-2H-cyclopenta[e][1,4]thiazepin-5-imine in lab experiments is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Direcciones Futuras
There are several future directions of research for N,1-diphenyl-3,6,7,8-tetrahydro-2H-cyclopenta[e][1,4]thiazepin-5-imine. One direction is to investigate its potential applications in the treatment of neurological disorders, such as epilepsy and depression. Another direction is to explore its potential as a building block for the synthesis of novel materials with unique properties. Additionally, further studies are needed to fully understand the mechanism of action of N,1-diphenyl-3,6,7,8-tetrahydro-2H-cyclopenta[e][1,4]thiazepin-5-imine and its biochemical and physiological effects.
Métodos De Síntesis
The synthesis of N,1-diphenyl-3,6,7,8-tetrahydro-2H-cyclopenta[e][1,4]thiazepin-5-imine involves the reaction of 2-aminothiophenol and benzaldehyde in the presence of acetic acid and hydrochloric acid. The reaction mixture is refluxed for several hours, and the resulting product is purified using column chromatography. The yield of N,1-diphenyl-3,6,7,8-tetrahydro-2H-cyclopenta[e][1,4]thiazepin-5-imine obtained through this method is reported to be around 60%.
Propiedades
Número CAS |
104672-80-2 |
|---|---|
Nombre del producto |
N,1-diphenyl-3,6,7,8-tetrahydro-2H-cyclopenta[e][1,4]thiazepin-5-imine |
Fórmula molecular |
C20H20N2S |
Peso molecular |
320.5 g/mol |
Nombre IUPAC |
N,1-diphenyl-3,6,7,8-tetrahydro-2H-cyclopenta[e][1,4]thiazepin-5-imine |
InChI |
InChI=1S/C20H20N2S/c1-3-8-16(9-4-1)21-20-18-12-7-13-19(18)22(14-15-23-20)17-10-5-2-6-11-17/h1-6,8-11H,7,12-15H2 |
Clave InChI |
RFQHQYSXCRCMRA-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C1)N(CCSC2=NC3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canónico |
C1CC2=C(C1)N(CCSC2=NC3=CC=CC=C3)C4=CC=CC=C4 |
Sinónimos |
N-[(5E)-1-Phenyl-1,2,3,6,7,8-hexahydro-5H-cyclopenta[e][1,4]thiazepin- 5-ylidene]aniline |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



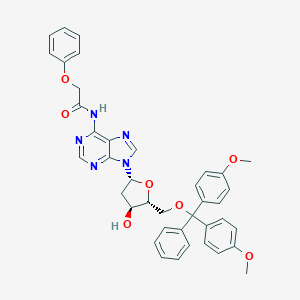

![Pyrido[2,3-e]pyrrolo[1,2-a]pyrazin-6(5H)-one](/img/structure/B34905.png)
